molecular formula C15H14 B14264563 Benzene, 1-ethenyl-2-(phenylmethyl)- CAS No. 132884-19-6

Benzene, 1-ethenyl-2-(phenylmethyl)-

Cat. No.: B14264563
CAS No.: 132884-19-6
M. Wt: 194.27 g/mol
InChI Key: SDRWHLXPMAUNPK-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-2-(phenylmethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a phenylmethyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-2-(phenylmethyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or dehydrogenation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of high-pressure reactors and specialized catalysts can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-ethenyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, elevated temperatures.

    Substitution: Halogens, Lewis acids (AlCl3), nitrating agents (HNO3/H2SO4).

Major Products Formed:

Scientific Research Applications

Benzene, 1-ethenyl-2-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-2-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of covalent bonds with target molecules, altering their function and activity .

Comparison with Similar Compounds

Properties

CAS No.

132884-19-6

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-benzyl-2-ethenylbenzene

InChI

InChI=1S/C15H14/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

SDRWHLXPMAUNPK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

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